

Spectroscopic Profile of 4-Fluoro-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-3-nitroaniline

Cat. No.: B182485

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Fluoro-3-nitroaniline** (CAS No: 364-76-1), a crucial intermediate in the synthesis of pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering detailed spectral characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

4-Fluoro-3-nitroaniline, with the molecular formula $C_6H_5FN_2O_2$, is an aromatic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and an amino group. The distinct electronic environments of the protons and carbon atoms, along with the characteristic vibrational frequencies of its functional groups, provide a unique spectroscopic fingerprint essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **4-Fluoro-3-nitroaniline**, providing precise information about the chemical environment of each proton and carbon atom.

1H NMR Spectral Data

The ^1H NMR spectrum exhibits distinct signals for the aromatic protons and the amine group, with chemical shifts influenced by the electronic effects of the substituents.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.85	d	2.0
H-5	7.95	dd	8.4, 2.0
H-6	8.20	d	8.4
NH ₂	5.10	s	-

Note: Spectrum typically recorded in CDCl_3 .

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. Based on data for similar substituted nitroanilines, the expected chemical shift regions are outlined below.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C-NH ₂)	145 - 150
C-2	110 - 115
C-3 (C-NO ₂)	148 - 152
C-4 (C-F)	155 - 160 (d, $^1\text{J}_{\text{C-F}} \approx 240\text{-}250$ Hz)
C-5	125 - 130
C-6	118 - 122

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups present in **4-Fluoro-3-nitroaniline** by detecting their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3500 - 3300	N-H stretching (asymmetric and symmetric)	Medium
1620 - 1580	N-H bending	Medium
1570 - 1490	NO ₂ asymmetric stretching	Strong
1390 - 1300	NO ₂ symmetric stretching	Strong
1300 - 1200	C-N stretching	Medium-Strong
1250 - 1150	C-F stretching	Strong
1600 - 1450	C=C aromatic ring stretching	Medium

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **4-Fluoro-3-nitroaniline**, confirming its molecular formula. The compound has a molecular weight of 156.11 g/mol .

GC-MS Fragmentation Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis under electron impact (EI) ionization reveals a characteristic fragmentation pattern.

m/z	Proposed Fragment
156	[M] ⁺ (Molecular Ion)
110	[M - NO ₂] ⁺
108	[M - H - F - NO] ⁺ or [M - O - HF] ⁺

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of **4-Fluoro-3-nitroaniline**.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Fluoro-3-nitroaniline** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Standard pulse programs are used for both ^1H and ^{13}C data acquisition. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.

FT-IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Instrumentation: The FT-IR spectrum is obtained using a Fourier Transform Infrared spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

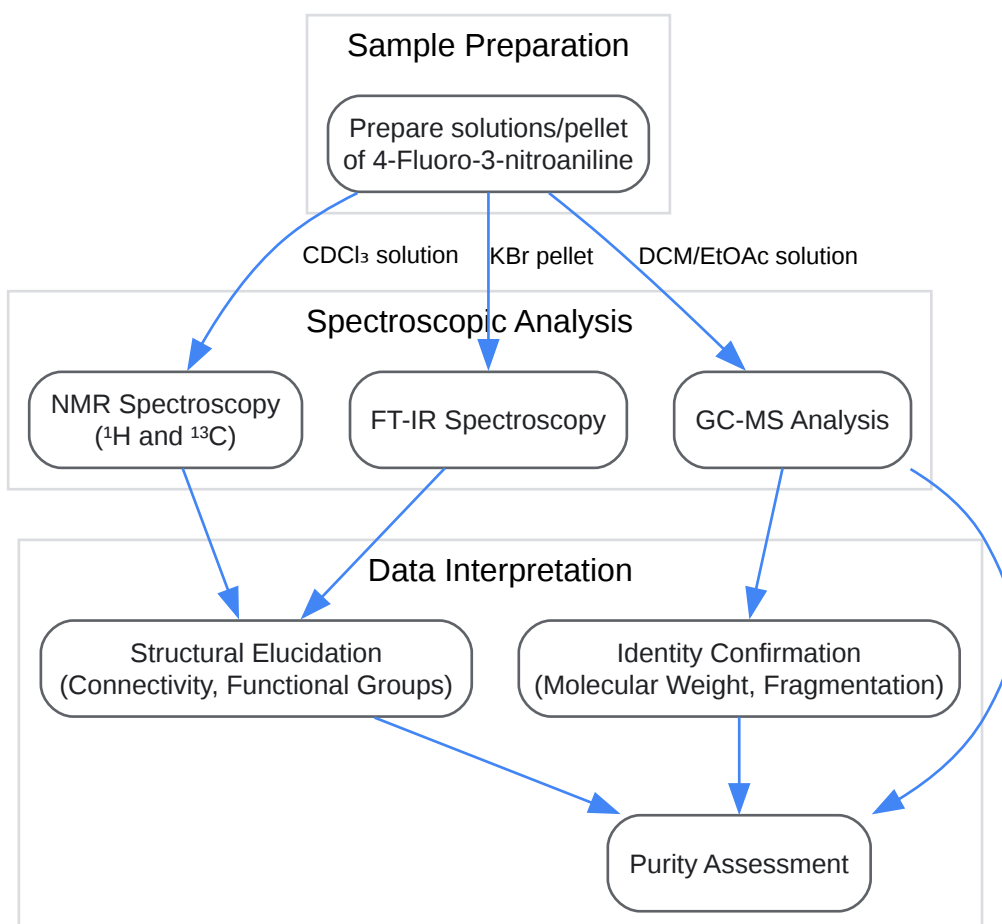
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **4-Fluoro-3-nitroaniline** is prepared in a suitable solvent such as dichloromethane or ethyl acetate.
- Instrumentation: The analysis is performed on a GC system coupled to a mass selective detector. A non-polar capillary column (e.g., HP-5MS) is commonly used.
- GC Conditions:
 - Injector Temperature: $250\text{ }^\circ\text{C}$

- Oven Program: Initial temperature of 80 °C, held for 1 minute, then ramped to 280 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-400.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **4-Fluoro-3-nitroaniline** is depicted in the following diagram.



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Workflow for the spectroscopic analysis of **4-Fluoro-3-nitroaniline**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com